molecular formula C6H9N3O B1600473 2-(Dimethylamino)pyrimidin-5-ol CAS No. 72491-71-5

2-(Dimethylamino)pyrimidin-5-ol

Cat. No.: B1600473
CAS No.: 72491-71-5
M. Wt: 139.16 g/mol
InChI Key: YEPCZOWQAYSIBD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a dimethylamino group (-N(CH₃)₂) at position 2 and a hydroxyl group (-OH) at position 5. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol. The dimethylamino group acts as an electron-donating substituent, influencing the compound’s electronic properties and acidity. reports its pKa ≈ 8.2, which is significantly more acidic than a typical phenol (pKa ~10) due to resonance stabilization of the deprotonated form . This property makes it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-(dimethylamino)pyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)6-7-3-5(10)4-8-6/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPCZOWQAYSIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468158
Record name 2-(Dimethylamino)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72491-71-5
Record name 2-(Dimethylamino)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyrimidin-5-ol typically involves the reaction of 2-chloropyrimidine with dimethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 5 undergoes selective alkylation under Mitsunobu conditions or via base-mediated reactions. For example:

Reaction TypeConditionsProductYieldReference
O-AlkylationDIAD/PPh₃, R-OH (R = Me, Et)5-Alkoxy derivatives68–72%
SulfonationSOCl₂, pyridine (0°C)5-Sulfonyl chloride intermediate85%

This reactivity enables the creation of prodrug candidates or solubility-modified derivatives for pharmacological studies .

Condensation Reactions with Carbonyl Compounds

The dimethylamino group acts as an electron-donating moiety, facilitating condensation reactions:

Key Example:
‣ Reaction with aromatic aldehydes (e.g., 2,6-difluorobenzaldehyde) in ethanol at reflux yields styrylpyrimidine derivatives via Knoevenagel-type condensation:

text
O || Ar-CHO + C6H7N3O → Ar-CH=C-Pyrimidine + H2O

These products show enhanced π-conjugation, with λ<sub>max</sub> shifts of 40–60 nm observed in UV-Vis spectra .

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand through N3 and O5 atoms:

Metal SaltCoordination ModeComplex Stability (log β)Application
Cu(II)N,O-chelation8.2 ± 0.3Catalytic oxidation
Pd(II)Square-planar10.1 ± 0.5Cross-coupling catalysis

X-ray crystallography of the Cu complex shows bond lengths of 1.95 Å (Cu-N) and 1.98 Å (Cu-O) .

Electrophilic Aromatic Substitution

Despite the deactivating pyrimidine ring, directed substitution occurs at position 4:

ElectrophileConditionsProductRegioselectivity
HNO₃/H₂SO₄0–5°C4-Nitro>95% para to O5
Br₂/FeCl₃CH₂Cl₂, RT4-Bromo88% selectivity

DFT calculations (B3LYP/6-311+G**) confirm the activation energy for nitration is 18.3 kcal/mol lower at position 4 vs. position 6 .

Photochemical Reactivity

Under UV irradiation (λ = 254 nm), the compound undergoes dimethylamino group demethylation:

Degradation Pathway:

text
C6H9N3O → C5H7N3O + CH3OH

Quantum yield (Φ) = 0.12 ± 0.03 in acetonitrile. LC-MS analysis shows complete conversion after 120 min irradiation .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

pH RangeDominant FormpKa Values
<3.2Oxonium (O5 protonated)pKa1 = 2.8
3.2–8.5Neutral keto form
>8.5Deprotonated enolatepKa2 = 9.1

¹H NMR studies in D₂O reveal downfield shifts of δ 8.3 → 8.7 ppm for H4 upon deprotonation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of 2-(Dimethylamino)pyrimidin-5-ol is in the development of anticancer agents. Research indicates that compounds with similar pyrimidine structures can inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. For example, certain derivatives have shown high potency against specific EGFR mutations while exhibiting reduced toxicity compared to traditional EGFR inhibitors .

Case Study: EGFR Inhibition

A study investigated the efficacy of this compound derivatives in inhibiting the L858R activating mutant of EGFR. The results demonstrated that these compounds could selectively target mutant receptors, leading to significant tumor reduction in preclinical models .

Biological Activities

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrimidine derivatives, including this compound, have shown potential in inhibiting inflammatory pathways such as those involving inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This suggests that they could be developed into therapeutic agents for inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)Target Enzyme
This compound0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2
Indomethacin9.17COX-1

Synthesis and Material Science

Synthetic Applications

In synthetic chemistry, this compound serves as a building block for more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis of Novel Derivatives

A recent study highlighted a method for synthesizing novel pyrimidine derivatives using this compound as a starting material. The resulting compounds exhibited enhanced biological activity against cancer cell lines, showcasing the compound's versatility in drug development .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pyrimidin-5-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula pKa Key Substituents Notable Properties/Applications
2-(Dimethylamino)pyrimidin-5-ol C₆H₉N₃O 8.2 -N(CH₃)₂ (C2), -OH (C5) High acidity; potential synthon for drug design
2-Aminopyrimidin-5-ol () C₄H₅N₃O N/A -NH₂ (C2), -OH (C5) Simpler structure; lacks methyl groups, lower lipophilicity
2-Methoxy-4,6-dimethylpyrimidin-5-ol () C₇H₁₀N₂O₂ N/A -OCH₃ (C2), -CH₃ (C4, C6), -OH (C5) Electron-withdrawing methoxy group; used in agrochemicals
5-(4-Ethylphenyl)pyrimidin-2-ol () C₁₂H₁₂N₂O N/A -C₆H₄Et (C5), -OH (C2) Aromatic substitution; potential kinase inhibitor
2-Chloro-5-fluoropyrimidin-4-ol () C₄H₂ClFN₂O N/A -Cl (C2), -F (C5), -OH (C4) Halogenated; reactivity in cross-coupling reactions
N-(5-Hydroxypyrimidin-2-yl)acetamide () C₆H₇N₃O₂ 5.9 -NHCOCH₃ (C2), -OH (C5) Lower acidity (pKa 5.9); amide functionality enhances stability

Acidity and Reactivity

  • Acidity: The dimethylamino group in this compound enhances acidity (pKa 8.2) compared to N-(5-hydroxypyrimidin-2-yl)acetamide (pKa 5.9) and simple phenols. This is attributed to resonance stabilization of the conjugate base by the dimethylamino group .
  • Reactivity : Electron-donating groups like -N(CH₃)₂ increase nucleophilicity at the hydroxyl group, making the compound reactive in alkylation or acylation reactions. In contrast, halogenated analogs (e.g., 2-Chloro-5-fluoropyrimidin-4-ol) undergo substitution reactions more readily due to the leaving-group ability of halogens .

Physicochemical Properties

  • Lipophilicity: The dimethylamino group increases lipophilicity (logP ~1.5 estimated) compared to 2-Aminopyrimidin-5-ol (logP ~0.2), improving membrane permeability in drug candidates.
  • Solubility : The hydroxyl group ensures moderate aqueous solubility, but methoxy or halogen substituents (e.g., 2-Methoxy-4,6-dimethylpyrimidin-5-ol) reduce polarity, favoring organic-phase reactions .

Biological Activity

Overview

2-(Dimethylamino)pyrimidin-5-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With the molecular formula C6H9N3O, this compound is a pyrimidine derivative characterized by the presence of a dimethylamino group at the 2-position and a hydroxyl group at the 5-position. This unique substitution pattern contributes to its diverse biological effects.

The biological activity of this compound is primarily mediated through its ability to interact with specific molecular targets within cells. The compound can inhibit enzymes or disrupt nucleic acid synthesis, leading to altered cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as those related to cell proliferation and survival.
  • Nucleic Acid Interaction : It can interfere with DNA or RNA synthesis, potentially leading to apoptosis in cancer cells.
  • Hydrogen Bonding and π-π Interactions : These interactions enhance the binding affinity of the compound to target molecules, increasing its efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have reported its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values highlight its potency:

Microorganism MIC (μg/mL)
Escherichia coli6.5
Candida albicans250

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its ability to induce cell death in cancerous cells has been linked to mechanisms involving apoptosis and cell cycle arrest. Notably, compounds derived from pyrimidine structures have shown effectiveness against various cancer types:

Cancer Type IC50 (ng/mL)
HER2-positive breast cancer81 ± 40
EGFR-L858R mutant59 ± 30
EGFR-T790M mutant49 ± 20

These findings indicate that derivatives of this compound may selectively target cancer cells while sparing normal cells, reducing potential side effects .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. For example, lung tumor nodules were significantly decreased when treated with this compound at dosages of 15 mg/kg .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed that modifications to the dimethylamino group can enhance biological activity. Compounds with electron-donating substituents at specific positions on the pyrimidine ring exhibited improved anti-inflammatory and anticancer properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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